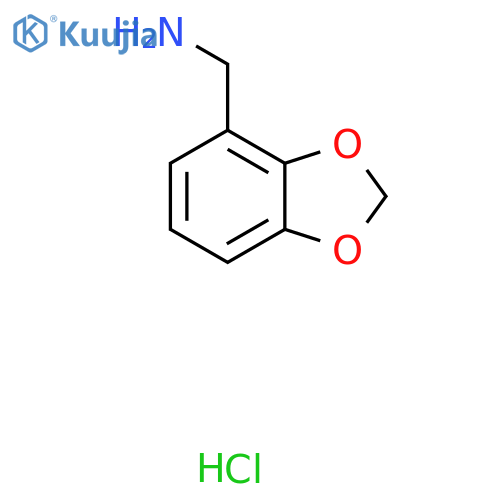Cas no 2551115-13-8 (1,3-Benzodioxol-4-ylmethanamine;hydrochloride)

2551115-13-8 structure
商品名:1,3-Benzodioxol-4-ylmethanamine;hydrochloride
1,3-Benzodioxol-4-ylmethanamine;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2551115-13-8
- 1,3-Benzodioxol-4-ylmethanamine;hydrochloride
- (1,3-dioxaindan-4-yl)methanamine hydrochloride
- EN300-7859376
-
- インチ: 1S/C8H9NO2.ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;/h1-3H,4-5,9H2;1H
- InChIKey: MBKZPCXUHOKLGA-UHFFFAOYSA-N
- ほほえんだ: Cl.O1COC2=CC=CC(CN)=C12
計算された属性
- せいみつぶんしりょう: 187.0400063g/mol
- どういたいしつりょう: 187.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
1,3-Benzodioxol-4-ylmethanamine;hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7859376-0.05g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.05g |
$50.0 | 2025-02-22 | |
| Enamine | EN300-7859376-0.25g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.25g |
$107.0 | 2025-02-22 | |
| 1PlusChem | 1P028EAR-50mg |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 50mg |
$123.00 | 2024-05-20 | |
| 1PlusChem | 1P028EAR-10g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 10g |
$2047.00 | 2024-05-20 | |
| 1PlusChem | 1P028EAR-5g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 5g |
$1101.00 | 2024-05-20 | |
| Aaron | AR028EJ3-1g |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 1g |
$324.00 | 2025-02-16 | |
| Aaron | AR028EJ3-250mg |
(1,3-dioxaindan-4-yl)methanaminehydrochloride |
2551115-13-8 | 95% | 250mg |
$173.00 | 2025-02-16 | |
| Enamine | EN300-7859376-0.1g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 0.1g |
$76.0 | 2025-02-22 | |
| Enamine | EN300-7859376-1.0g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 1.0g |
$217.0 | 2025-02-22 | |
| Enamine | EN300-7859376-2.5g |
(1,3-dioxaindan-4-yl)methanamine hydrochloride |
2551115-13-8 | 95.0% | 2.5g |
$450.0 | 2025-02-22 |
1,3-Benzodioxol-4-ylmethanamine;hydrochloride 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
2551115-13-8 (1,3-Benzodioxol-4-ylmethanamine;hydrochloride) 関連製品
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量